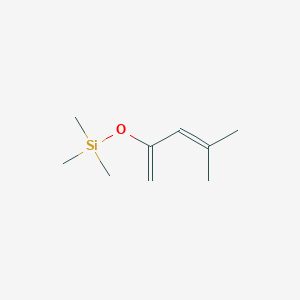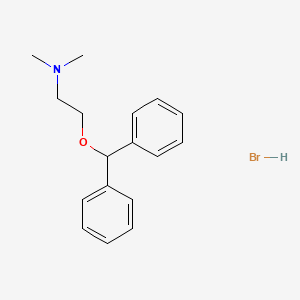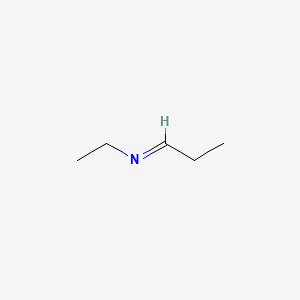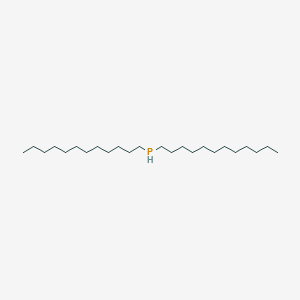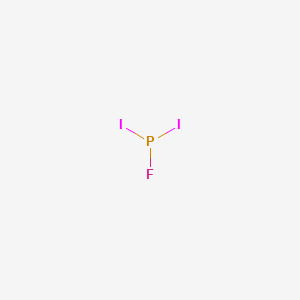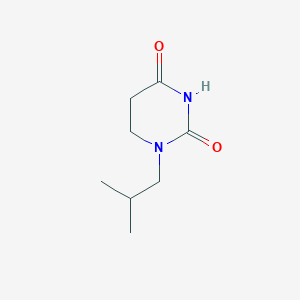
1-(2-Methylpropyl)dihydropyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidinones
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione can be efficiently achieved through the Biginelli reaction. This is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically carried out in ethanol as a solvent, using a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 . The reaction conditions are mild, often performed at room temperature, and the catalyst can be reused without significant loss in yield .
Industrial Production Methods: In an industrial setting, the Biginelli reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidinones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidinones depending on the substituent introduced.
科学的研究の応用
1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism by which 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
3,4-Dihydropyrimidin-2(1H)-one: Another dihydropyrimidinone with similar biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial properties.
Uniqueness: 1-(2-Methylpropyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its synthesis via the Biginelli reaction also offers advantages in terms of simplicity and efficiency .
特性
CAS番号 |
6640-08-0 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
1-(2-methylpropyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)5-10-4-3-7(11)9-8(10)12/h6H,3-5H2,1-2H3,(H,9,11,12) |
InChIキー |
YNRKNLWUZNZMLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CCC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


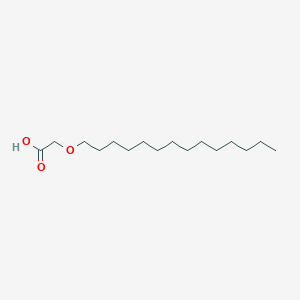
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
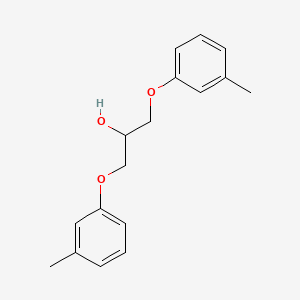

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
